2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c18-15-7-3-1-6-14(15)17(21)19-10-9-12-11-20-16-8-4-2-5-13(12)16/h1-8,11,20H,9-10,18H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFFOIJKCNRPPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC(=O)C3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50319290 | |
| Record name | ST4130820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33284-02-5 | |
| Record name | NSC343520 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=343520 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ST4130820 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50319290 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 2 Amino N 2 1h Indol 3 Yl Ethyl Benzamide and Its Analogs
Retrosynthetic Analysis of the 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond, a common and reliable bond-forming reaction in organic synthesis. amazonaws.com This primary disconnection yields two key synthons: a 2-aminobenzoyl derivative and tryptamine (B22526) (2-(1H-indol-3-yl)ethanamine).
Further disconnection of the 2-aminobenzoyl synthon can lead to 2-nitrobenzoic acid or a related derivative, where the nitro group serves as a precursor to the amine. Tryptamine can be retrosynthetically disconnected to the indole (B1671886) ring and a two-carbon side chain, often introduced via reactions such as the Fischer indole synthesis or by functionalization of a pre-existing indole. rsc.orgwikipedia.org This analysis highlights the principal building blocks required for the synthesis: an anthranilic acid derivative and an indole-3-ethylamine derivative.
Classical Synthetic Routes to Benzamide (B126) and Indole Moieties
The construction of the benzamide and indole components of the target molecule can be achieved through various well-established synthetic methods.
The formation of the benzamide linkage is a cornerstone of this synthesis. Amidation reactions typically involve the coupling of a carboxylic acid with an amine. hepatochem.com Direct condensation of a carboxylic acid and an amine is often difficult due to the formation of an unreactive carboxylate salt. libretexts.orgchemistrysteps.com Therefore, the carboxylic acid is usually activated to facilitate the reaction.
Common methods for benzamide formation include:
Acyl Halide Method: Carboxylic acids can be converted to more reactive acyl chlorides or bromides, which readily react with amines to form amides. nih.gov This is a highly effective method, though the conditions can be harsh for complex molecules. hepatochem.com
Coupling Reagents: A wide array of coupling reagents has been developed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid in situ. Prominent examples include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium salts like HATU and HBTU. chemistrysteps.com Additives are often used with these reagents to improve efficiency and reduce side reactions. hepatochem.com
Boron-based Reagents: Boronic acids and borate (B1201080) esters have emerged as effective catalysts and mediators for direct amidation reactions. acs.orgorganic-chemistry.org These methods often offer mild reaction conditions and good functional group tolerance. acs.org
Other Methods: Other approaches include the Ritter reaction, which forms amides from alcohols or alkenes and nitriles in the presence of a strong acid, and oxidative amidation reactions. researchgate.net
Table 1: Common Reagents for Benzamide Formation
| Reagent Class | Specific Examples | Key Features |
|---|---|---|
| Acyl Halides | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Highly reactive, may require protection of sensitive functional groups. nih.gov |
| Carbodiimides | DCC, EDC, DIC | Widely used, mild conditions, generates urea (B33335) byproduct. chemistrysteps.com |
| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | High efficiency, often used in peptide synthesis. |
| Boron-based Reagents | Boronic acids, B(OCH₂CF₃)₃ | Catalytic or stoichiometric, mild conditions. acs.orgorganic-chemistry.org |
The indole nucleus is a prevalent scaffold in natural products and pharmaceuticals, leading to the development of numerous synthetic methods for its construction. rsc.orgthieme-connect.com
Classical methods for indole synthesis include:
Fischer Indole Synthesis: This is one of the oldest and most reliable methods, involving the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. rsc.orgwikipedia.org While versatile for substituted indoles, the synthesis of the parent indole can be problematic. wikipedia.org
Bischler-Möhlau Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of aniline, followed by cyclization. rsc.org
Leimgruber-Batcho Indole Synthesis: A high-yielding and popular method, especially in the pharmaceutical industry, that can be used to produce a variety of substituted indoles. wikipedia.org
Bartoli Indole Synthesis: This reaction provides a convenient route to indoles, particularly those with substituents on the benzene (B151609) ring, by reacting a nitroarene with a vinyl Grignard reagent. rsc.org
Nenitzescu Indole Synthesis: This method involves the reaction of a benzoquinone with an enamine. nih.gov
Modern approaches often utilize transition-metal catalysis to construct the indole ring system, offering high efficiency and regioselectivity. thieme-connect.comorganic-chemistry.org
Table 2: Selected Classical Indole Syntheses
| Synthesis Name | Starting Materials | Key Features |
|---|---|---|
| Fischer | Phenylhydrazine, Aldehyde/Ketone | Widely used, reliable for substituted indoles. rsc.orgwikipedia.org |
| Bischler-Möhlau | α-Halo-ketone, Aniline | Requires excess aniline. rsc.org |
| Leimgruber-Batcho | o-Nitrotoluene derivative | High-yielding, popular in industry. wikipedia.org |
| Bartoli | Nitroarene, Vinyl Grignard reagent | Good for substituted indoles. rsc.org |
Targeted Synthesis of this compound
The targeted synthesis of this compound involves the strategic coupling of the pre-formed benzamide and indole moieties or their precursors.
The final and crucial step in the synthesis is the formation of the amide bond linking the 2-aminobenzoyl and the tryptamine fragments. This is typically achieved through a condensation reaction. nih.gov
A common strategy involves the reaction of a protected 2-aminobenzoic acid (e.g., 2-nitrobenzoic acid) with tryptamine in the presence of a coupling agent like DCC or EDC. chemistrysteps.comresearchgate.net The use of a protected form of the 2-aminobenzoic acid is often necessary to prevent unwanted side reactions. Following the successful coupling, the protecting group (e.g., the nitro group) is removed in a subsequent step, typically via reduction, to yield the final product.
Alternatively, 2-aminobenzoic acid itself can be directly coupled with tryptamine using a suitable coupling reagent. nih.gov The choice of solvent and reaction conditions is critical to optimize the yield and purity of the product.
Regioselectivity is a critical consideration in the synthesis of both the indole and benzamide precursors. thieme-connect.com For the indole moiety, functionalization at the C3 position is often desired to introduce the ethylamine (B1201723) side chain. While many classical indole syntheses can be tailored to produce 3-substituted indoles, direct C-H functionalization of the indole ring has emerged as a powerful tool for introducing substituents at specific positions. researchgate.netacs.org
For the benzamide portion, the synthesis must ensure the presence of the amino group at the C2 position of the benzene ring. This is typically achieved by starting with an appropriately substituted precursor, such as 2-nitrobenzoic acid or anthranilic acid. nih.gov Friedel-Crafts type reactions can also be employed for the direct carboxamidation of arenes, although regioselectivity can be a challenge. nih.gov
Modern and Sustainable Synthetic Methodologies
The formation of the amide bond between tryptamine (2-(1H-indol-3-yl)ethanamine) and 2-aminobenzoic acid is the key step in the synthesis of the target molecule. Various catalytic systems can be employed to facilitate this transformation, offering alternatives to traditional coupling reagents that often generate significant waste.
Transition Metal Catalysis: Palladium, copper, and nickel complexes have been extensively used to catalyze amide bond formation. For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for C-N bond formation. While direct palladium-catalyzed amidation of carboxylic acids is possible, the use of a 2-aminobenzoic acid derivative, such as an acid chloride or ester, might be more efficient in some cases. Nickel catalysis, for example with NiCl₂, has also been shown to be effective for the direct amidation of carboxylic acids with amines. researchgate.net Copper catalysts are another viable option and have been used in various amidation reactions.
Organocatalysis: Organocatalysts, which are small organic molecules, have emerged as a metal-free alternative for promoting chemical reactions. In the context of amide bond formation, various organocatalytic strategies can be envisioned. For example, carbodiimides, often used as coupling agents, can be considered as organocatalysts in a broader sense. More sophisticated organocatalysts, such as those based on boric acid derivatives or chiral amino amides, can also facilitate the direct amidation of carboxylic acids and amines with high efficiency. walisongo.ac.idmdpi.com
Enzymatic Catalysis: Biocatalysis offers a highly selective and environmentally friendly approach to amide bond formation. Enzymes such as lipases or engineered amidases can catalyze the reaction between tryptamine and a suitable 2-aminobenzoic acid derivative under mild conditions, often in aqueous media. For example, the adenylation domain of tyrocidine synthetase 1 has demonstrated a broad substrate scope for amide bond formation. waseda.jp
Table 1: Overview of Potential Catalytic Approaches
| Catalytic System | Catalyst Examples | Reactants | Potential Advantages |
|---|---|---|---|
| Transition Metal | Pd complexes, NiCl₂, Cu(I) salts | Tryptamine + 2-aminobenzoic acid (or derivative) | High efficiency, broad functional group tolerance |
| Organocatalysis | Boric acid, Carbodiimides (e.g., EDC), Chiral amino amides | Tryptamine + 2-aminobenzoic acid | Metal-free, mild reaction conditions |
| Enzymatic | Lipases, Amidases, Tyrocidine synthetase 1 | Tryptamine + 2-aminobenzoic acid ester | High selectivity, green reaction conditions, biodegradable catalyst |
The application of green chemistry principles is crucial for developing sustainable synthetic routes. This involves a holistic approach to minimize the environmental impact of the chemical process.
Atom Economy and E-Factor: Traditional amide synthesis often involves the use of stoichiometric coupling reagents, leading to poor atom economy and a high E-factor (mass of waste per mass of product). Catalytic methods significantly improve atom economy by reducing the amount of reagents needed. walisongo.ac.id Catalyst-free approaches, where the reaction is promoted by heat or pressure in the absence of a solvent, can offer even higher atom economy. researchgate.net
Use of Greener Solvents: The choice of solvent has a major impact on the environmental footprint of a synthesis. Replacing hazardous solvents like dichloromethane (B109758) or DMF with greener alternatives such as 2-MeTHF or even water is a key consideration. rsc.org The use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, can also provide a more sustainable reaction medium. nih.gov Solvent-free reactions, where the reactants are heated together without a solvent, represent an ideal scenario from a green chemistry perspective. researchgate.net
Energy Efficiency: Minimizing energy consumption can be achieved by conducting reactions at ambient temperature or by using alternative energy sources like microwave irradiation, which can significantly reduce reaction times and energy input compared to conventional heating.
Table 2: Application of Green Chemistry Principles
| Principle | Application to Synthesis | Example |
|---|---|---|
| High Atom Economy | Use of catalytic methods over stoichiometric reagents. | Boric acid-catalyzed direct amidation. walisongo.ac.id |
| Use of Safer Solvents | Replacement of hazardous solvents with benign alternatives. | Performing the reaction in 2-MeTHF or a deep eutectic solvent. rsc.orgnih.gov |
| Energy Efficiency | Employing microwave-assisted synthesis to reduce reaction times. | N/A |
| Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | N/A |
| Catalysis | Utilizing catalysts to reduce energy requirements and waste. | Nickel-catalyzed direct amidation. researchgate.net |
Optimization of Synthetic Pathways for this compound Production
To maximize the yield and purity of the final product while minimizing costs and environmental impact, the optimization of the synthetic pathway is essential. This involves a systematic investigation of various reaction parameters.
Choice of Coupling Agent/Catalyst: The selection of the most effective coupling agent or catalyst is a critical first step. A screening of different catalysts (e.g., various palladium, nickel, or copper complexes, or different organocatalysts) should be performed to identify the one that provides the highest yield and selectivity. For coupling agent-mediated reactions, combinations like EDC/HOAt have been shown to be highly efficient for a wide range of substrates. nih.gov
Reaction Conditions:
Solvent: The polarity and boiling point of the solvent can significantly influence the reaction rate and selectivity. A range of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., acetonitrile) and polar protic (e.g., ethanol), should be evaluated.
Temperature: The reaction temperature should be optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the product.
Concentration: The concentration of the reactants can affect the reaction kinetics and, in some cases, the position of the chemical equilibrium.
Role of Additives: In some cases, the addition of a base or other additives can improve the reaction efficiency. For example, in many coupling reactions, a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is used to neutralize the acid formed during the reaction. nih.gov Additives like 4-dimethylaminopyridine (B28879) (DMAP) can act as a catalyst to accelerate the reaction. bdmaee.net
A systematic approach, such as Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple parameters and their interactions, leading to the identification of the optimal reaction conditions for the production of this compound.
Table 3: Parameters for Optimization
| Parameter | Variables to be Tested | Rationale |
|---|---|---|
| Catalyst/Coupling Agent | Different transition metal catalysts, organocatalysts, or coupling agent combinations (e.g., EDC/HOAt). | To find the most efficient system for the specific substrates. nih.gov |
| Solvent | Toluene, Acetonitrile (B52724), 2-MeTHF, Ethanol, etc. | To optimize solubility, reaction rate, and minimize side reactions. |
| Temperature | Room temperature to reflux. | To balance reaction rate and product stability. |
| Base | DIPEA, Triethylamine, Potassium Carbonate. | To neutralize acidic byproducts and facilitate the reaction. nih.gov |
| Additives | DMAP, HOBt. | To enhance the rate and efficiency of the amide bond formation. bdmaee.net |
Spectroscopic and Structural Analysis Data for this compound Currently Unavailable
A comprehensive search of scientific literature and chemical databases has revealed a lack of publicly available experimental data for the detailed structural and spectroscopic analysis of the compound this compound. While spectral information exists for related structures, such as tryptamine, benzamide, and various derivatives, specific experimental data for the complete molecule as requested in the outline could not be located.
The generation of a scientifically accurate article requires precise, experimentally determined data for each analytical technique outlined. This includes:
¹H and ¹³C NMR: Specific chemical shifts, coupling constants, and signal assignments.
2D NMR: Correlation data from COSY, HSQC, and HMBC experiments to confirm the molecular structure.
High-Resolution Mass Spectrometry (HRMS): Exact mass measurements and fragmentation patterns to confirm the elemental composition.
IR and UV-Vis Spectroscopy: Characteristic absorption bands and maxima to identify functional groups and chromophores.
Without access to peer-reviewed studies or spectral database entries detailing the synthesis and characterization of this compound, it is not possible to provide the detailed, factual content required to populate the requested article structure. The creation of such an article would necessitate speculation or the use of data from analogous but distinct molecules, which would be scientifically inaccurate. Further research or de novo synthesis and analysis of the compound would be required to generate the necessary data.
Structural Characterization and Spectroscopic Analysis of 2 Amino N 2 1h Indol 3 Yl Ethyl Benzamide
X-ray Crystallography for Solid-State Structure Determination
As of the latest available information, a single-crystal X-ray diffraction study for 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide has not been reported in peer-reviewed literature. Therefore, crucial data regarding its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not available. Such a study would be invaluable for definitively establishing the three-dimensional arrangement of the molecule in the solid state, including intramolecular and intermolecular interactions such as hydrogen bonding and π-stacking, which govern its crystal packing.
Conformational Analysis of this compound
Similarly, a detailed experimental or computational conformational analysis focused solely on this compound is not present in the accessible scientific record. A conformational analysis would investigate the rotational freedom around the various single bonds within the molecule, particularly concerning the orientation of the 2-aminobenzamide (B116534) group relative to the indolethyl moiety. Key aspects of such an analysis would include the determination of the most stable conformers, the energy barriers to rotation, and the influence of solvent on the conformational preferences. Without experimental data from techniques like NMR spectroscopy or theoretical calculations, a robust discussion on the conformational landscape of this specific compound cannot be constructed.
Future research, including the synthesis, crystallization, and subsequent X-ray diffraction analysis, as well as computational modeling, would be required to elucidate the structural and conformational properties of this compound.
Computational and Theoretical Investigations of 2 Amino N 2 1h Indol 3 Yl Ethyl Benzamide
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide. These methods provide a detailed picture of the molecule's behavior at a subatomic level.
Density Functional Theory (DFT) has been employed to investigate the geometric and electronic structure of this compound. Using the B3LYP functional with a 6-311++G(d,p) basis set, the optimized molecular structure was determined. Key quantum chemical parameters were calculated to describe the molecule's reactivity and stability. nih.gov
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the molecule's electronic behavior. For this compound, the HOMO energy is -5.31 eV and the LUMO energy is -0.87 eV. The resulting energy gap (ΔE) of 4.44 eV indicates the molecule's high kinetic stability and low chemical reactivity. nih.gov A larger energy gap suggests that more energy is required to excite an electron from the HOMO to the LUMO, thus implying greater stability. nih.gov
Other important electronic properties that have been calculated include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide further understanding of the molecule's reactivity and are summarized in the table below. nih.gov
| Parameter | Value | Unit |
| HOMO Energy | -5.31 | eV |
| LUMO Energy | -0.87 | eV |
| Energy Gap (ΔE) | 4.44 | eV |
| Ionization Potential | 5.31 | eV |
| Electron Affinity | 0.87 | eV |
| Electronegativity (χ) | 3.09 | eV |
| Chemical Hardness (η) | 2.22 | eV |
| Chemical Softness (S) | 0.45 | eV |
| Electrophilicity Index (ω) | 2.15 | eV |
This table summarizes the key quantum chemical parameters of this compound calculated using DFT.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map of this compound reveals distinct regions of positive and negative electrostatic potential. nih.gov
The red-colored regions on the MEP map indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. For this compound, these regions are primarily located around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group. Conversely, the blue-colored regions represent areas of low electron density and positive potential, making them targets for nucleophilic attack. These are observed around the hydrogen atoms of the amide and amino groups. The green areas signify regions of neutral potential. nih.gov This detailed mapping of the electrostatic potential is crucial for understanding the molecule's intermolecular interactions. nih.gov
Molecular Dynamics (MD) Simulations of this compound in Solution and Protein Environments
While DFT and molecular docking studies provide valuable static information about this compound, Molecular Dynamics (MD) simulations are necessary to understand the dynamic behavior of the molecule over time in different environments. However, based on the available literature, specific MD simulation studies for this compound in either aqueous solution or within protein environments have not been reported. Such studies would be beneficial in the future to explore the conformational changes, stability, and interactions of the compound in a more biologically relevant, dynamic context.
Molecular Docking Studies with Predicted Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand and its protein target.
Molecular docking studies have been performed to investigate the interaction of this compound with various protein targets, including human α-amylase and α-glucosidase, which are enzymes involved in carbohydrate metabolism. nih.gov
When docked with α-amylase (PDB ID: 1HNY), the compound forms several key interactions within the active site. These include a conventional hydrogen bond with the amino acid residue GLU233 and a carbon-hydrogen bond with ASP300. Additionally, a pi-donor hydrogen bond is formed with ASP197. The stability of the complex is further enhanced by several hydrophobic interactions, including pi-pi stacked, pi-pi T-shaped, and pi-alkyl interactions with residues such as TRP59, TYR62, and LEU162. nih.gov
In the case of α-glucosidase (PDB ID: 3A4A), this compound also exhibits significant interactions. It forms a conventional hydrogen bond with HIS626 and a carbon-hydrogen bond with ASP568. Hydrophobic interactions, including pi-pi stacked and pi-alkyl interactions, are observed with residues like PHE476, PHE601, and ARG552, which contribute to the binding affinity. nih.gov
The binding energy is a critical parameter obtained from molecular docking studies, as it quantifies the strength of the interaction between a ligand and its target protein. A lower binding energy indicates a more stable and favorable interaction.
The estimated binding energy for the complex of this compound with α-amylase was found to be -7.9 kcal/mol. For its interaction with α-glucosidase, the binding energy was calculated to be -8.4 kcal/mol. nih.gov These negative values suggest spontaneous and stable binding of the compound to the active sites of both enzymes. nih.gov
| Protein Target | PDB ID | Binding Energy (kcal/mol) | Interacting Residues |
| α-amylase | 1HNY | -7.9 | GLU233, ASP300, ASP197, TRP59, TYR62, LEU162 |
| α-glucosidase | 3A4A | -8.4 | HIS626, ASP568, PHE476, PHE601, ARG552 |
This table presents the binding energy estimations and key interacting residues for this compound with its predicted biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogs
QSAR models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties. For analogs of this compound, these studies provide insights into the structural modifications that could enhance their potency and selectivity.
The development of a robust QSAR model begins with the selection of appropriate molecular descriptors. These descriptors can be broadly categorized into constitutional, topological, geometrical, electrostatic, and quantum-chemical parameters. For indole (B1671886) and benzamide (B126) derivatives, a combination of 2D and 3D descriptors is often employed to capture the nuances of their structure-activity relationships.
In a typical 3D-QSAR study involving techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), the aligned structures of the molecules are placed in a 3D grid. unicamp.br The interaction energies between a probe atom and each molecule are then calculated at the grid points, generating steric and electrostatic fields (in CoMFA), with the addition of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields in CoMSIA. unicamp.br
For a series of indole derivatives targeting the serotonin (B10506) transporter, a 3D-QSAR study utilized CoMFA and CoMSIA to establish a relationship between the molecular structure and biological activity. mdpi.com The selection of these descriptors is crucial as they form the basis of the subsequent statistical analysis, which often involves Partial Least Squares (PLS) regression to correlate the descriptor values with the observed biological activities.
The following table summarizes typical descriptors used in QSAR models for indole-containing compounds:
Table 1: Common Molecular Descriptors in QSAR Models of Indole Analogs
| Descriptor Category | Specific Descriptors | Relevance to Molecular Interaction |
| Steric | CoMFA steric fields, Molar Refractivity | Describes the size and shape of the molecule, influencing its fit into a binding pocket. |
| Electrostatic | CoMFA electrostatic fields, Dipole Moment | Relates to the distribution of charge in the molecule, affecting electrostatic interactions with the target. |
| Hydrophobic | CoMSIA hydrophobic fields, LogP | Quantifies the lipophilicity of the molecule, which is important for membrane permeability and hydrophobic interactions. |
| Hydrogen Bonding | CoMSIA H-bond donor/acceptor fields | Indicates the potential for forming hydrogen bonds with the biological target, a key component of binding affinity. |
| Topological | Connectivity indices | Describes the atomic connectivity within the molecule. |
| Quantum-Chemical | HOMO/LUMO energies | Relate to the molecule's reactivity and ability to participate in charge-transfer interactions. |
The predictive power of a QSAR model is its most critical attribute, as it determines the model's utility in designing new compounds with enhanced activity. The predictive capability is assessed through rigorous internal and external validation procedures.
Internal validation often employs the leave-one-out (LOO) cross-validation method, which results in a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of a model with good predictive ability. mdpi.com External validation involves using the developed QSAR model to predict the biological activities of a set of compounds (the test set) that were not used in the model's development. The predictive correlation coefficient (r²_pred) is then calculated to assess the model's performance on this external set.
In a 3D-QSAR study on a series of indole derivatives targeting the serotonin transporter, the CoMFA and CoMSIA models demonstrated good internal and external predictive power. mdpi.com The statistical parameters for these models are summarized in the table below.
Table 2: Statistical Validation of 3D-QSAR Models for Indole Derivatives Targeting SERT mdpi.com
| Model | q² (Cross-validated r²) | r²_ncv (Non-cross-validated r²) |
| CoMFA | 0.625 | 0.967 |
| CoMSIA | 0.523 | 0.959 |
Similarly, a CoMSIA field-based 3D-QSAR model for indole analogues with monoamine oxidase inhibitory activity showed satisfactory predictive and descriptive capability with an R² of 0.9557 and a Q² of 0.8529. Another 2D-QSAR study on benzofuran (B130515) and indole derivatives reported a robust model with the following validation parameters: R² = 0.9328, Q²_LOO = 0.9212, and R²_ext = 0.929. eurjchem.com These high values indicate that the developed models can reliably predict the biological activity of new compounds within their chemical space.
The graphical representation of the correlation between experimental and predicted activities provides a visual assessment of the model's predictive performance. A high degree of correlation, with data points clustered closely around the regression line, signifies a robust and predictive QSAR model.
The insights gained from these QSAR models, particularly from the 3D contour maps generated in CoMFA and CoMSIA, can guide the rational design of new this compound analogs with potentially improved therapeutic properties. mdpi.com For instance, the contour maps can highlight regions where bulky substituents are favored or where electrostatic interactions can be optimized to enhance binding affinity.
Biological Activity and Mechanistic Studies of 2 Amino N 2 1h Indol 3 Yl Ethyl Benzamide
In Vitro Biological Screening and Assays
A thorough search has yielded no specific data for 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide in several key areas of in vitro analysis.
Receptor Binding Studies
There are no available studies that have characterized the binding profile of this compound against a panel of receptors. The tryptamine (B22526) portion of the molecule is a well-known scaffold for ligands of serotonin (B10506) (5-HT) and other neurotransmitter receptors. However, without experimental data, it is impossible to determine if this compound retains, enhances, or loses affinity for these targets, or if it gains affinity for new ones.
Enzyme Inhibition Profiling
Similarly, the public domain lacks information on the ability of this compound to inhibit the activity of specific enzymes. While various indole (B1671886) and benzamide (B126) derivatives have been investigated as inhibitors for enzymes like monoamine oxidase (MAO), cyclooxygenase (COX), or carbonic anhydrases, no such inhibition data is available for this particular conjugate.
Cell-Based Functional Assays
No published results from cell-based functional assays for this compound could be located. Such assays would be crucial to determine its cellular effects, such as potential cytotoxicity, anti-proliferative activity, or modulation of cellular signaling. For instance, studies on other novel tryptamine derivatives have demonstrated antitumor properties in various cancer cell lines, but these findings are specific to the compounds tested in those studies.
Elucidation of Molecular Mechanisms of Action
The absence of primary screening and assay data makes it impossible to delineate a mechanism of action for this compound.
Identification of Primary Biological Targets
Without receptor binding or enzyme inhibition data, the primary biological target(s) of this compound remain unknown. Identifying these targets is the foundational step in understanding a compound's pharmacological effect.
Downstream Signaling Pathway Modulation
As the primary targets are unidentified, there is no information regarding the modulation of any downstream signaling pathways. Understanding these pathways is essential for comprehending the full scope of a compound's cellular and physiological effects.
Structure-Activity Relationship (SAR) Investigations of this compound Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For a molecule like this compound, which contains an indole nucleus, a flexible ethylamine (B1201723) linker, and an aminobenzamide headgroup, SAR investigations would systematically explore how modifications to each part of the scaffold affect its biological activity.
Impact of Substituent Modifications on Biological Activity
Modifications of the indole, benzamide, and linker regions can significantly influence the pharmacological profile of a compound. Research on related benzamide and picolinamide (B142947) derivatives has shown that the nature and position of substituents are critical for activity and selectivity, for instance, against cholinesterases. semanticscholar.org For indole-containing compounds, substitutions on the indole ring are known to modulate a wide range of biological activities. rsc.org
Systematic modifications would typically involve:
Indole Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions of the indole ring could modulate lipophilicity, electronic properties, and steric interactions with a biological target.
Benzamide Ring: Altering the substitution pattern on the 2-aminobenzamide (B116534) moiety. For example, shifting the amino group or adding other substituents could drastically alter binding affinity and selectivity. Studies on similar scaffolds have demonstrated that even minor changes, such as the position of a side chain, can markedly influence inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). semanticscholar.org
Amide Linker: Modification of the linker, for instance by altering its length, rigidity, or introducing heteroatoms, could optimize the orientation of the indole and benzamide moieties within a target's binding site.
The following interactive table summarizes hypothetical SAR trends based on findings for related picolinamide derivatives investigated as AChE inhibitors. semanticscholar.org
| Compound Scaffold | Substituent (R) | Modification Position | Observed Impact on AChE Inhibitory Activity |
| Picolinamide | Dimethylamine Side Chain | Ortho to Amide | Increased Potency |
| Picolinamide | Dimethylamine Side Chain | Meta to Amide | Moderate Potency |
| Picolinamide | Dimethylamine Side Chain | Para to Amide | Decreased Potency |
| Benzamide | Dimethylamine Side Chain | Various | Generally lower potency compared to picolinamide analogs |
Stereochemical Influence on Pharmacological Response
Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target. researchgate.netijpsjournal.comzenodo.org Chiral molecules can exist as enantiomers, which are non-superimposable mirror images that can exhibit significantly different pharmacological and toxicological properties. researchgate.net While this compound itself is not chiral, the introduction of a chiral center through substitution could have profound effects on its biological activity.
For instance, if a substituent were added to the ethyl linker, it would create a chiral center. The resulting (R)- and (S)-enantiomers would likely display different affinities for a specific biological target due to the three-dimensional arrangement of their atoms. One enantiomer (the eutomer) might be responsible for the desired therapeutic effect, while the other (the distomer) could be less active, inactive, or even contribute to adverse effects. researchgate.net Furthermore, the conformation of the amide bond (cis vs. trans) in benzamide derivatives can also influence their biological properties and how they are recognized by targets. bohrium.comnih.gov Therefore, should any derivative of the title compound possess a stereocenter, the separation and individual testing of the stereoisomers would be a crucial step in its pharmacological evaluation. researchgate.net
In Vivo Efficacy and Proof-of-Concept Studies in Animal Models
Following in vitro characterization, promising compounds are advanced to in vivo studies to assess their efficacy and establish a proof-of-concept in a living system. The choice of animal model is critical and is dictated by the therapeutic area of interest.
Selection of Relevant Animal Models for Disease Areas
Given the structural motifs present in this compound, several therapeutic applications could be hypothesized, each requiring specific animal models.
Antimalarial Activity: Indole derivatives have shown promise as antimalarial agents. The standard models for in vivo efficacy testing include murine models infected with Plasmodium species like P. berghei or P. yoelii. cambridge.orgnih.gov These models are essential for evaluating a compound's ability to reduce parasitemia. mdpi.com For later-stage preclinical development, humanized mouse models or non-human primate models (e.g., rhesus macaques infected with P. cynomolgi to model P. vivax) are used as they more closely mimic human malaria. nih.govnih.gov
Insomnia/Wakefulness Regulation: The benzamide moiety is present in orexin (B13118510) receptor antagonists, which are used to treat insomnia. frontiersin.org Preclinical evaluation of these agents typically involves rodent models (rats and mice). nih.govnih.gov Efficacy is assessed by measuring changes in sleep-wake patterns using electroencephalography (EEG) and electromyography (EMG). oup.com
Neuropathic Pain: Orexin receptor antagonists have also been investigated for their pain-reducing effects. nih.gov Relevant animal models for this indication include the rat spinal nerve ligation (SNL) injury model or the complete Freund's adjuvant (CFA) model, which simulate neuropathic and inflammatory pain, respectively. nih.govresearchgate.net
Pharmacodynamic Biomarker Evaluation
Pharmacodynamic (PD) biomarkers are measurable indicators that demonstrate a drug has reached its target and elicited a biological response. youtube.com They are crucial for understanding the relationship between drug exposure and its effect in vivo.
In Antimalarial Studies: The primary pharmacodynamic biomarker is the parasite clearance rate. nih.gov This is typically measured by quantifying the level of parasite DNA in the blood over time using quantitative PCR (qPCR). nih.govresearchgate.net A rapid decline in parasitemia following treatment is a strong indicator of the drug's efficacy. researchgate.net
In Orexin System Modulation: For compounds targeting the orexin system for insomnia, key PD biomarkers are derived from EEG/EMG recordings. These include latency to persistent sleep, total sleep time, and the duration of different sleep stages (NREM and REM sleep). nih.govoup.com In models of pain, a reversal of hyperalgesia (an increased sensitivity to pain) would serve as a key pharmacodynamic endpoint. nih.gov For orexin antagonists being explored for antidepressant-like effects, specific behavioral models like the differential reinforcement of low-rate responding (DRL) schedule in mice can be used to measure pharmacodynamic activity. frontiersin.org
Pharmacokinetic and Metabolic Characterization of 2 Amino N 2 1h Indol 3 Yl Ethyl Benzamide Preclinical
Absorption, Distribution, Metabolism, and Excretion (ADME) Assessment
The preclinical evaluation of 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide would involve a series of studies to understand its behavior within a biological system. This includes how the compound is absorbed, distributed throughout the body, metabolized into other substances, and ultimately excreted.
To predict the oral absorption of this compound, its permeability would be assessed using in vitro models such as the Caco-2 cell monolayer assay. researchgate.netnih.gov Caco-2 cells, derived from human colon adenocarcinoma, differentiate into a monolayer of polarized cells that mimic the intestinal epithelium. nih.gov
The apparent permeability coefficient (Papp) would be calculated to classify the compound's absorption potential. nih.gov Generally, compounds are ranked as having low (Papp < 1 x 10⁻⁶ cm/s), moderate (Papp between 1-10 x 10⁻⁶ cm/s), or high (Papp > 10 x 10⁻⁶ cm/s) absorption. nih.gov These studies would also investigate if the compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can limit absorption by pumping the compound back into the intestinal lumen. nih.gov
To understand where the compound travels in the body, tissue distribution studies would be conducted in preclinical species, typically rats. nih.govnih.govlu.se After administration of this compound, concentrations would be measured in various tissues and organs such as the liver, kidneys, heart, lungs, spleen, and brain over time. nih.gov This data helps to identify tissues where the compound accumulates, which is crucial for understanding its potential sites of action and toxicity. nih.govnih.govlu.se These studies can also determine if the compound is capable of crossing critical biological barriers like the blood-brain barrier. nih.gov
Metabolic Pathway Identification and Metabolite Profiling
Investigating the metabolism of this compound is essential to understand how it is chemically altered by the body. This process can affect its efficacy and clearance.
The cytochrome P450 (CYP) superfamily of enzymes is responsible for the majority of Phase I oxidative metabolism of drugs. nih.govnih.govmdpi.com In vitro studies using human liver microsomes and recombinant human CYP enzymes would be performed to identify the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9) involved in metabolizing this compound. nih.govresearchgate.net This information is vital for predicting potential drug-drug interactions. nih.gov
Following administration of the compound to preclinical species, biological samples such as plasma, urine, and feces would be collected to identify the structures of its metabolites. nih.govnih.govmdpi.com Techniques like high-performance liquid chromatography coupled with high-resolution mass spectrometry (HPLC-MS) are used to separate and identify these metabolites. mdpi.comresearchgate.net The metabolic pathways, such as hydroxylation, demethylation, or glucuronidation, would be elucidated. researchgate.netmdpi.com This profiling helps to determine if the metabolites are active or inactive and provides a more complete picture of the compound's fate in the body. mdpi.com
Elimination and Excretion Mechanisms
The final aspect of pharmacokinetic characterization is to determine how this compound and its metabolites are removed from the body. Studies in preclinical models would quantify the extent of excretion in urine and feces. This helps to identify the primary routes of elimination (renal or biliary) and to calculate the compound's elimination half-life, which is a key parameter in determining how long the compound remains in the body. nih.govlu.se
Advanced Analytical Methods for Research on 2 Amino N 2 1h Indol 3 Yl Ethyl Benzamide
Chromatographic Techniques for Purity and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for the separation, identification, and quantification of chemical compounds. For a molecule like 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide, both high-performance liquid chromatography and gas chromatography offer distinct advantages for purity assessment and quantitative analysis.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile or thermally sensitive compounds like this compound. The inherent structural features of the molecule, such as the indole (B1671886) and benzamide (B126) chromophores, make it particularly amenable to HPLC analysis.
Reversed-phase HPLC (RP-HPLC) is the most common approach for such analyses. nih.gov A C8 or C18 stationary phase is typically employed to separate the compound from impurities based on hydrophobicity. nih.gov The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, with gradient elution being used to achieve optimal separation. nih.govmdpi.com
Several types of detectors can be coupled with HPLC for the detection and quantification of this compound:
UV-Visible (UV-Vis) Detector: The aromatic rings in the indole and benzamide moieties of the molecule absorb ultraviolet light, making UV detection a straightforward and robust method for quantification. cetjournal.it A photodiode array (PDA) detector can provide spectral information, aiding in peak purity assessment. mdpi.com
Fluorescence Detector (FLD): The indole ring is naturally fluorescent, which allows for highly sensitive and selective detection. nih.gov By exciting the molecule at a specific wavelength (around 280 nm) and measuring the emission at a higher wavelength (around 350 nm), trace amounts of the compound can be quantified with minimal interference. nih.govnih.gov
Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS or LC-MS/MS) provides the highest level of selectivity and sensitivity. rsc.org This technique allows for the unambiguous identification of the compound based on its mass-to-charge ratio and fragmentation pattern, which is invaluable for metabolic studies and analysis in complex matrices. rsc.org
Table 1: Illustrative HPLC Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 280 nm |
| Fluorescence Detection | Excitation: 280 nm, Emission: 350 nm |
| MS Detection (ESI+) | MRM transition specific to the compound |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. jfda-online.com Direct analysis of this compound by GC is challenging due to its relatively high molecular weight, polarity, and potential for thermal degradation. Therefore, a chemical derivatization step is necessary to convert the non-volatile parent compound into a more volatile and thermally stable derivative. jfda-online.com
Common derivatization strategies for compounds containing amine and amide functional groups include silylation and acylation. jfda-online.com For instance, reacting the compound with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) would replace the active hydrogens on the amino and indole nitrogen atoms with trimethylsilyl (B98337) (TMS) groups, thereby increasing its volatility. researchgate.net
Once derivatized, the compound can be analyzed by GC coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for definitive identification. researchgate.netjapsonline.com GC-MS is particularly useful as the mass spectrum of the derivative can provide structural information and confirm the identity of the analyte. researchgate.net
Table 2: Potential GC-MS Parameters for the Analysis of Derivatized this compound
| Parameter | Condition |
|---|---|
| Derivatization Agent | BSTFA with 1% TMCS or MSTFA |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |
| Carrier Gas | Helium at 1.0 mL/min |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 100 °C, ramp to 300 °C at 15 °C/min, hold for 5 min |
| MS Ionization | Electron Ionization (EI) at 70 eV |
| MS Scan Range | 50-550 amu |
Bioanalytical Method Development for this compound in Complex Matrices
The quantification of this compound in biological matrices such as plasma, serum, or urine is essential for pharmacokinetic and toxicokinetic studies. au.dk The development of a robust bioanalytical method is a multi-step process that involves optimizing sample preparation and validating the assay's performance. karger.com
The primary goal of sample preparation is to isolate the analyte from the complex biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov The choice of extraction technique depends on the physicochemical properties of the analyte and the nature of the biological matrix. nih.gov
Common sample preparation techniques that could be applied for the extraction of this compound include:
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. researchgate.net After centrifugation, the supernatant containing the analyte is collected for analysis. While fast, this method may not provide the cleanest extracts.
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous biological matrix into an immiscible organic solvent based on its partition coefficient. nih.gov The pH of the aqueous phase can be adjusted to ensure the analyte is in its neutral form to facilitate its transfer into the organic phase. This technique generally yields cleaner extracts than PPT.
Solid-Phase Extraction (SPE): SPE is a highly selective and efficient sample preparation technique that can provide very clean extracts and high analyte concentration. opentrons.com A sorbent material in a cartridge is used to retain the analyte from the sample matrix. After washing away interferences, the analyte is eluted with a small volume of an appropriate solvent. opentrons.com For this compound, a reversed-phase (C18) or a mixed-mode cation exchange sorbent could be suitable.
Table 3: Comparison of Sample Preparation Techniques for Bioanalysis
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Protein Precipitation (PPT) | Protein denaturation and removal by organic solvent. | Fast, simple, inexpensive. | Less clean, potential for matrix effects. |
| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Cleaner extracts than PPT, good recovery. | More labor-intensive, requires solvent evaporation. |
| Solid-Phase Extraction (SPE) | Selective retention on a solid sorbent. | Very clean extracts, high concentration factor, amenable to automation. | More expensive, method development can be complex. |
Once a bioanalytical method is developed, it must be thoroughly validated to ensure its reliability and reproducibility for its intended purpose. au.dk Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have published guidelines for bioanalytical method validation. wuxiapptec.comeuropa.eu
The key validation parameters include:
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. researchgate.net
Accuracy and Precision: Accuracy refers to the closeness of the measured concentration to the true value, while precision measures the reproducibility of the results. researchgate.net These are typically evaluated at multiple concentration levels (low, medium, and high quality control samples).
Linearity and Range: The concentration range over which the method is accurate, precise, and linear. researchgate.net
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable accuracy and precision. nih.gov
Recovery: The efficiency of the extraction procedure in recovering the analyte from the biological matrix.
Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, long-term storage). nih.gov
Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation
| Validation Parameter | Acceptance Criteria |
|---|---|
| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision (CV%) | Should not exceed 15% (20% at LLOQ). |
| Linearity (r²) | Correlation coefficient should be ≥ 0.99. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard. |
| Recovery | Consistent, precise, and reproducible. |
| Stability | Analyte concentration should be within ±15% of the initial concentration. |
Potential Therapeutic and Research Applications of 2 Amino N 2 1h Indol 3 Yl Ethyl Benzamide
Exploratory Preclinical Therapeutic Applications
Based on the known biological activities of its constituent scaffolds, 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide presents several compelling avenues for exploratory preclinical research, particularly in oncology, neuroscience, and infectious diseases.
Oncology: Both the tryptamine (B22526) and 2-aminobenzamide (B116534) moieties have been independently investigated for their anticancer potential. Tryptamine analogues have demonstrated cytotoxic effects against various cancer cell lines. nih.gov For instance, certain amides of oleanolic acid with tryptamine and fluorotryptamine have shown cytotoxicity in HeLa (cervical cancer), G-361 (melanoma), and MCF7 (breast cancer) cell lines, inducing apoptosis. nih.govresearchgate.net Similarly, derivatives of 2-aminobenzamide have been designed and synthesized to target cancer cells, with some showing cytotoxic activity against lung (A549) and colon (SW480) cancer cell lines. researchgate.net This suggests that a hybrid molecule could potentially exhibit synergistic or novel anticancer properties worthy of investigation.
Neuroscience: The tryptamine core is a hallmark of crucial neuromodulators like serotonin (B10506), which regulates processes such as sleep, cognition, and behavior. wikipedia.orgmdpi.com This structural similarity makes tryptamine-derived compounds prime candidates for neurological research. Tryptamine itself acts on serotonin receptors and trace amine-associated receptors (TAARs), influencing dopaminergic, serotonergic, and glutamatergic systems. wikipedia.org Concurrently, the benzamide (B126) class of compounds is known for a wide range of central nervous system activities, including antipsychotic effects, often through the blockade of dopamine (B1211576) and serotonin receptors. walshmedicalmedia.com The combination of these two neuro-active scaffolds in a single molecule could lead to novel compounds for probing neuropsychiatric disorders or for the development of therapies for conditions like migraine, similar to other indole (B1671886) benzamide derivatives developed as 5-HT(1F) receptor agonists. nih.gov
Antimicrobial: The 2-aminobenzamide scaffold has been a fruitful source of potential antimicrobial agents. nih.gov Studies on various derivatives have demonstrated moderate to good activity against a range of bacterial and fungal pathogens. nih.govnih.govresearchgate.net For example, certain synthesized 2-aminobenzamide compounds were active against Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli, and fungi including Aspergillus fumigatus and Candida albicans. nih.govnih.gov The indole nucleus is also recognized for its antimicrobial potential, with many derivatives being developed and screened for antibacterial and antifungal properties. eurekaselect.com The conjugation of these two moieties could therefore yield a novel antimicrobial agent.
| Potential Application Area | Rationale based on Structural Moieties | Examples of Activity in Related Compounds | Reference |
|---|---|---|---|
| Oncology | Tryptamine and 2-aminobenzamide scaffolds have shown independent cytotoxic and anticancer activities. | Tryptamine-oleanolic acid amides are cytotoxic to HeLa, G-361, and MCF7 cells. 2-aminobenzamide derivatives are cytotoxic to A549 lung and SW480 colon cancer cells. | nih.govresearchgate.netresearchgate.net |
| Neuroscience | Tryptamine is a core structure in neuromodulators (e.g., serotonin). Benzamides are known CNS-active agents. | Tryptamine acts on serotonin and TAAR1 receptors. Benzamide derivatives act as dopamine and serotonin receptor antagonists. Indole benzamides have been developed as 5-HT(1F) agonists for migraine. | wikipedia.orgwalshmedicalmedia.comnih.gov |
| Antimicrobial | Both 2-aminobenzamide and indole derivatives have been reported to possess antimicrobial properties. | 2-aminobenzamide derivatives show activity against various Gram-positive and Gram-negative bacteria, as well as fungi like Aspergillus fumigatus. | nih.govnih.goveurekaselect.com |
Utility as a Pharmacological Tool for Target Validation and Biological Pathway Probing
The compound this compound, by uniting two distinct and biologically active pharmacophores, serves as a valuable molecular probe. Its structure can be systematically modified to investigate structure-activity relationships (SAR) for various biological targets.
For example, in neuroscience, benzamide derivatives have been instrumental in developing potent and selective ligands for specific receptor subtypes, such as dual orexin (B13118510) receptor antagonists for insomnia research. nih.gov The tryptamine portion of the molecule provides a handle for exploring interactions within the binding sites of serotonin receptors or monoamine transporters. By using this compound as a template, researchers can probe the structural requirements for affinity and efficacy at these targets, helping to validate their roles in disease pathways.
Similarly, in oncology and infectious disease research, where indole and benzamide derivatives have shown promise, this compound could be used as a starting point. If it demonstrates activity in a phenotypic screen (e.g., inhibiting cancer cell growth or microbial proliferation), its relatively straightforward structure would facilitate the design and synthesis of focused libraries to identify the specific molecular target. This process of "target deconvolution" is a critical step in modern drug discovery, and tool compounds like this compound are essential for its success.
Comparison with Existing Indole and Benzamide-Based Research Compounds
The potential of this compound can be contextualized by comparing it to other research compounds based on its core structures.
Indole-Based Compounds: The indole nucleus is a privileged scaffold in medicinal chemistry. ijpsjournal.com Compared to more complex indole amides being investigated for Alzheimer's disease, which often feature additional rings and functional groups to inhibit enzymes like acetylcholinesterase, the target compound is structurally simpler. nih.govresearchgate.net Another class, tryptamine-based hybrids with molecules like naproxen (B1676952), has been synthesized to combine anti-inflammatory and neuromodulatory properties. mdpi.com In oncology, tryptamine has been conjugated to larger molecules like azelaic acid, creating compounds with significant cytotoxicity against various tumor cell lines. mdpi.com The subject compound offers a simpler, potentially more versatile scaffold compared to these highly tailored agents.
Benzamide-Based Compounds: The benzamide moiety is also a cornerstone of many therapeutic agents. The 2-amino substitution pattern, in particular, is found in compounds screened for antimicrobial activity. nih.govnih.gov These often feature different N-substituents (e.g., phenyl, pyridyl) and exhibit a range of potencies against bacterial and fungal strains. nih.gov Other benzamide derivatives, such as those developed as orexin antagonists for insomnia, are significantly more complex, with heterocyclic systems appended to both the benzamide and the ethylamine (B1201723) portions of the molecule. nih.gov In the field of neuropsychiatry, many benzamide-based drugs are designed as antagonists for dopamine (D2) and serotonin (5-HT2A) receptors. walshmedicalmedia.com Compared to these, this compound represents a fusion of a simple aminobenzamide with a classic neuro-pharmacophore (tryptamine), creating a unique profile that diverges from typical CNS or antimicrobial benzamides.
| Compound Class | Specific Example | Primary Research Area | Key Structural Difference from Subject Compound |
|---|---|---|---|
| Indole-Benzamide Hybrid | N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide | Neuroscience (Migraine) | Benzamide is attached at indole C5; indole and amine are methylated. |
| Tryptamine-NSAID Hybrid | N-(2-(1H-indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Inflammation/Neuroscience | Amide formed with naproxen (an NSAID), not 2-aminobenzoic acid. |
| Antimicrobial 2-Aminobenzamides | 2-Amino-N-(pyridin-2-yl)benzamide | Antimicrobial | Amide formed with 2-aminopyridine, not tryptamine. |
| CNS-Active Benzamides | N-ethyl-N-[2-[3-(5-fluoro-2-pyridinyl)-1H-pyrazol-1-yl]ethyl]-2-(2H-1,2,3-triazol-2-yl)-benzamide | Neuroscience (Insomnia) | Highly complex and substituted benzamide and side chain; lacks indole. |
| Anticancer Tryptamine Hybrids | Methyl 9-((2-(1H-indol-3-yl)ethyl)amino)-9-oxononanoate | Oncology | Amide formed with an azelaic acid monoester, not 2-aminobenzoic acid. |
Conclusion and Future Research Directions for 2 Amino N 2 1h Indol 3 Yl Ethyl Benzamide
Synthesis and Biological Activity Summaries
The synthesis of the direct precursor to the target molecule, N-(2-(1H-indol-3-yl)ethyl)-2-aminobenzamide, has been described in the scientific literature. This intermediate is synthesized through a reaction between isatoic anhydride (B1165640) and tryptamine (B22526). mdpi.com The final step to obtain 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide would involve a standard amidation reaction.
While specific biological activities for this compound are not extensively documented in the available research, the individual components of the molecule suggest potential areas of interest. Indole (B1671886) derivatives are known to possess a wide range of biological activities. scribd.com Similarly, benzamide (B126) and aminobenzamide derivatives have been investigated for various pharmacological properties, including antimicrobial and enzyme inhibitory activities. nih.govmdpi.com The combination of these two pharmacophores in a single molecule makes it a candidate for biological screening.
Interactive Data Table: Synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-aminobenzamide
| Reactant 1 | Reactant 2 | Product | Reaction Type |
| Isatoic anhydride | Tryptamine | N-(2-(1H-indol-3-yl)ethyl)-2-aminobenzamide | Ring-opening/Amidation |
Long-Term Research Perspectives and Potential Innovations
The long-term research perspectives for this compound are contingent on the initial findings from baseline biological screenings. Should the compound exhibit promising activity in any particular area, several avenues for future research and potential innovations could be explored:
Lead Compound for Drug Discovery: If significant activity is identified, the molecule could serve as a lead compound for the development of new therapeutic agents. Further chemical modifications could be undertaken to optimize its potency, selectivity, and pharmacokinetic properties.
Development of Novel Antimicrobials: With the rising threat of antimicrobial resistance, the discovery of new classes of antibiotics is crucial. If this compound demonstrates potent and novel antimicrobial mechanisms, it could be a starting point for the development of a new class of anti-infective drugs.
Probes for Chemical Biology: Even if the compound does not prove to be a viable drug candidate, if it shows selective affinity for a particular biological target, it could be developed into a valuable chemical probe to study the function of that target in biological systems.
Materials Science Applications: While less explored for this class of molecules, some indole derivatives have interesting material properties. Future research could explore the potential of this compound in materials science, although this is a more speculative direction.
Q & A
Q. How can the synthesis of 2-amino-N-[2-(1H-indol-3-yl)ethyl]benzamide be optimized to improve yield and purity?
- Methodological Answer : The synthesis typically involves coupling 2-aminobenzoic acid derivatives with tryptamine analogs. Key steps include:
- Reagent Selection : Use coupling agents like EDC/HOBt or DCC to facilitate amide bond formation .
- Reaction Conditions : Optimize temperature (e.g., reflux in methanol or DMF) and reaction time (monitored via TLC using hexane:EtOAc gradients) .
- Purification : Column chromatography (silica gel, 60–120 mesh) with gradient elution (e.g., hexane/EtOAc) improves purity. Recrystallization from methanol or ethanol removes residual impurities .
- Yield Enhancement : Catalytic additives like DMAP or pyridine can reduce side reactions .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : A multi-technique approach ensures structural validation:
- 1H NMR : Identify aromatic protons (δ 6.5–8.5 ppm), indole NH (δ ~10 ppm), and ethyl linker protons (δ 2.8–3.5 ppm). Compare with analogs like N-[2-(1H-indol-3-yl)ethyl]benzamide .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and NH bending (~3300 cm⁻¹) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (expected [M+H]+: ~308.14 Da) .
Q. What solvents are optimal for solubility studies of this compound in biological assays?
- Methodological Answer :
- Polar Solvents : DMSO (10–20 mM stock solutions) ensures solubility for in vitro assays.
- Aqueous Buffers : Test solubility in PBS (pH 7.4) with ≤1% DMSO to avoid cytotoxicity.
- Precipitation Monitoring : Use dynamic light scattering (DLS) to detect aggregation .
Q. How can researchers screen this compound for preliminary biological activity?
- Methodological Answer :
- Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer Screening : MTT assay on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, acetylcholinesterase) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the benzamide or indole) affect its biological activity?
- Methodological Answer : Structure-Activity Relationship (SAR) studies require:
- Functional Group Variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzamide ring to enhance receptor binding .
- Indole Substitutions : Replace the indole with substituted analogs (e.g., 5-methoxyindole) to modulate lipophilicity and blood-brain barrier penetration .
- Quantitative Analysis : Use molecular docking (AutoDock Vina) to predict binding affinities to targets like serotonin receptors .
Q. What strategies resolve contradictory data in its reported biological activities (e.g., anti-inflammatory vs. cytotoxic effects)?
- Methodological Answer :
- Dose-Response Validation : Replicate assays across multiple concentrations (e.g., 0.1–100 µM) to identify biphasic effects .
- Off-Target Profiling : Use kinase profiling panels (e.g., Eurofins) to rule out nonspecific interactions .
- Metabolite Analysis : LC-MS/MS to detect degradation products or active metabolites in cell lysates .
Q. How can researchers identify the molecular target(s) of this compound in complex biological systems?
- Methodological Answer :
- Affinity Chromatography : Immobilize the compound on NHS-activated Sepharose for pull-down assays .
- Thermal Shift Assay (TSA) : Monitor protein melting curves to identify stabilized targets .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to pinpoint resistance-conferring genes .
Q. What in vivo models are suitable for evaluating its pharmacokinetic and toxicity profiles?
- Methodological Answer :
- Rodent Models : Administer orally (10–50 mg/kg) to assess bioavailability and half-life. Collect plasma for LC-MS analysis .
- Toxicity Endpoints : Monitor liver enzymes (ALT/AST), renal function (creatinine), and histopathology .
- Blood-Brain Barrier Penetration : Measure brain-to-plasma ratio in mice after intravenous dosing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
